4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H24FNO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Key Intermediate in Pharmaceutical Synthesis
"Tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperidine-1-carboxylate" serves as a crucial intermediate in the synthesis of Vandetanib, an anti-cancer drug. The compound was synthesized through a three-step process including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Tang, Xu, & Wang, 2015).
Synthesis and Characterization
Research has also focused on synthesizing and characterizing related compounds, such as "Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate," which was synthesized through a condensation reaction. This compound was further studied for its crystal structure and evaluated for antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biologically Active Compounds
Another derivative, "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate," is highlighted as an important intermediate in the synthesis of biologically active compounds like crizotinib. This compound was synthesized with a total yield of 49.9%, demonstrating the versatility of tert-butyl piperidine-1-carboxylate derivatives in drug development (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Properties
IUPAC Name |
tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-18(2,3)24-17(22)20-9-7-12(8-10-20)13-5-6-14(15(19)11-13)16(21)23-4/h5-6,11-12H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNQQHOOINEYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119300 | |
Record name | 1-Piperidinecarboxylic acid, 4-[3-fluoro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488388-73-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-[3-fluoro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1488388-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[3-fluoro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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